molecular formula C14H11BrN2O3 B14920687 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]benzoic acid

4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]benzoic acid

Cat. No.: B14920687
M. Wt: 335.15 g/mol
InChI Key: XHEPXSZOMOOKPJ-LZYBPNLTSA-N
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Description

4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazinobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazone linkage allows it to act as a versatile ligand, potentially modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-hydroxybenzoic acid
  • 4-Bromo-2-hydroxybenzoic acid
  • 5-Bromo-2-furoic acid

Uniqueness

4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazone linkage and bromine substitution make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

4-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H11BrN2O3/c15-11-3-6-13(18)10(7-11)8-16-17-12-4-1-9(2-5-12)14(19)20/h1-8,17-18H,(H,19,20)/b16-8+

InChI Key

XHEPXSZOMOOKPJ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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